molecular formula C15H18N4O4S3 B6524093 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 392239-66-6

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

Cat. No. B6524093
CAS RN: 392239-66-6
M. Wt: 414.5 g/mol
InChI Key: DLBLNFGZLUCONH-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,3,4-thiadiazole derivative would depend on its exact molecular structure and the substituents present .

Scientific Research Applications

Mechanism of Action

1,3,4-Thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

The safety and hazards associated with a specific 1,3,4-thiadiazole derivative would depend on its exact molecular structure and the substituents present .

Future Directions

The future directions in the research of 1,3,4-thiadiazole derivatives could involve the synthesis of new derivatives with potential antitumor, antiviral, or other therapeutic activities .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S3/c1-2-24-15-18-17-14(25-15)16-13(20)11-3-5-12(6-4-11)26(21,22)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBLNFGZLUCONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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